2-(4-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
Description
2-(4-Methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is a heterocyclic acetamide derivative characterized by a 1,2,4-oxadiazole ring substituted with a phenyl group and an acetamide moiety bearing a 4-methoxyphenyl group. The 1,2,4-oxadiazole ring enhances metabolic stability and enables hydrogen bonding interactions, while the methoxy group on the phenyl ring contributes to electronic modulation and solubility .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-23-15-9-7-13(8-10-15)11-16(22)19-12-17-20-18(21-24-17)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDQIEMILHSMDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC2=NC(=NO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701162561 | |
| Record name | 4-Methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzeneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701162561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24790365 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
717875-83-7 | |
| Record name | 4-Methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzeneacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=717875-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzeneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701162561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-(4-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide typically involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form 4-methoxyphenylhydrazine. This intermediate is then reacted with phenylacetic acid to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol and catalysts like acetic acid to facilitate the process .
Chemical Reactions Analysis
2-(4-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts, resulting in the formation of amines.
Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or alkylating agents.
Scientific Research Applications
Case Studies
- Zhang et al. Study (2023) : This study synthesized several oxadiazole derivatives and tested them against multiple cancer cell lines. The most potent compound showed an IC50 value of 1.18 µM against HEPG2 liver cancer cells, outperforming standard treatments like staurosporine .
- El-Din et al. Research (2023) : In vitro studies evaluated the antiproliferative activities of various oxadiazole derivatives against NCI-58 human cancer cell lines. One derivative demonstrated significant activity against prostate cancer with an IC50 value of 0.67 µM .
Structural Insights
The structural conformation of 2-(4-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is influenced by:
- Hydrogen Bonds : Intramolecular N—H⋯N and intermolecular N—H⋯O bonds facilitate the formation of stable crystal lattices.
- π–π Interactions : The phenyl rings engage in π–π stacking interactions that enhance molecular stability and potentially influence biological activity .
Pharmacological Potential
The pharmacological profile of this compound suggests potential applications beyond oncology:
- Antimicrobial Activity : Preliminary studies indicate that certain oxadiazole derivatives may possess antimicrobial properties, making them candidates for further exploration in infectious disease treatment.
- Anti-inflammatory Effects : Some derivatives have shown promise in modulating inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The compound is compared with structural analogs based on substituent variations on the oxadiazole ring, acetamide chain, and additional heterocyclic systems. Key differences are summarized in Table 1.
Table 1: Structural Comparison of 2-(4-Methoxyphenyl)-N-[(3-Phenyl-1,2,4-Oxadiazol-5-yl)methyl]Acetamide and Analogs
Biological Activity
2-(4-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including mechanisms of action, therapeutic potentials, and structure-activity relationships (SAR).
Chemical Structure
The compound features a methoxyphenyl group and an oxadiazole moiety, which are known to influence its biological properties. The oxadiazole ring is particularly notable for its diverse pharmacological activities.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies focusing on its anticancer, antibacterial, and antifungal properties.
Anticancer Activity
Research indicates that compounds containing oxadiazole rings exhibit promising anticancer activity. For instance, studies have shown that derivatives of oxadiazole can inhibit cancer cell proliferation through multiple mechanisms, including the induction of apoptosis and disruption of cell cycle progression.
Mechanism of Action:
- Apoptosis Induction: The compound may trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
- Cell Cycle Arrest: It has been observed to cause cell cycle arrest at the G2/M phase, leading to reduced cell proliferation.
Case Study:
In vitro studies demonstrated that the compound significantly inhibited the growth of various cancer cell lines with IC50 values in the low micromolar range. For example, one study reported an IC50 of approximately 25 µM against breast cancer cells .
Antibacterial Activity
The antibacterial potential of this compound has also been evaluated against several bacterial strains.
Findings:
- Inhibition Zones: The compound exhibited inhibition zones ranging from 15 mm to 25 mm against Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC): MIC values were recorded between 5 µg/mL and 20 µg/mL for various strains, indicating moderate to good antibacterial activity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound.
| Structural Modification | Effect on Activity |
|---|---|
| Methoxy group at para position | Enhanced anticancer activity |
| Variation in oxadiazole substituents | Altered potency against specific cancer types |
| Lengthening alkyl chain | Reduced antibacterial efficacy |
Studies have shown that modifications to the methoxy group or the oxadiazole structure can significantly impact the compound's biological properties. For example, substituents on the phenyl ring can enhance or diminish activity depending on their electronic and steric effects .
Q & A
Q. What are the key steps and challenges in synthesizing 2-(4-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide?
The synthesis typically involves:
- Amide bond formation : Reacting 4-methoxyphenylacetic acid derivatives with amines containing the 1,2,4-oxadiazole moiety under coupling agents like DCC or EDC .
- Oxadiazole ring construction : Cyclization of precursor nitrile or amidoxime intermediates under controlled conditions (e.g., refluxing with hydroxylamine) .
- Purification : Column chromatography or recrystallization to isolate the product, with challenges including side reactions (e.g., incomplete cyclization) and ensuring regioselectivity in oxadiazole formation .
Analytical validation : NMR (¹H/¹³C) and mass spectrometry (HRMS) are critical to confirm structural integrity and purity .
Q. What analytical methods are recommended for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and detect impurities (e.g., residual solvents) .
- Mass Spectrometry (HRMS) : To verify molecular weight and isotopic patterns .
- Infrared Spectroscopy (IR) : Identify functional groups (amide C=O stretch at ~1650–1700 cm⁻¹; oxadiazole C=N at ~1600 cm⁻¹) .
- HPLC : Monitor reaction progress and quantify purity (>95% for biological assays) .
Q. What are the primary safety considerations when handling this compound?
- Toxicity : Potential irritant; use PPE (gloves, lab coat, goggles) and work in a fume hood .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- First aid : Immediate rinsing for eye/skin exposure and medical consultation for ingestion/inhalation .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Dose-response validation : Replicate assays under standardized conditions (e.g., cell lines, incubation time) to rule out variability .
- Metabolic stability : Assess if discrepancies arise from differential metabolism (e.g., CYP450 interactions) using liver microsome assays .
- Structural analogs : Compare activity with derivatives (e.g., 4-chlorophenyl vs. methoxyphenyl) to identify pharmacophores .
Q. What experimental strategies are effective for elucidating the mechanism of action?
- Molecular docking : Screen against target libraries (e.g., kinases, GPCRs) using software like AutoDock Vina .
- In vitro assays : Measure inhibition of enzymes (e.g., COX-2, HDAC) linked to inflammation or cancer .
- Binding studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify target affinity .
Q. How can reaction yields be optimized for large-scale synthesis?
- Solvent selection : Replace DMF with greener solvents (e.g., acetonitrile) to improve recyclability .
- Catalyst screening : Test Pd/C or nano-catalysts for amide coupling efficiency .
- Microwave-assisted synthesis : Reduce reaction time and byproduct formation .
Q. What computational tools are recommended for predicting pharmacokinetic properties?
- ADMET prediction : Use SwissADME or ADMETlab to estimate bioavailability, BBB penetration, and toxicity .
- QSAR modeling : Corrogate structural features (e.g., logP, polar surface area) with in vivo data .
Q. How to address low solubility in biological assays?
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance aqueous solubility .
Key Notes
- Methodological focus : Answers emphasize experimental design, validation, and troubleshooting.
- Advanced techniques : Includes computational modeling and metabolic profiling for deeper mechanistic insights.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
